![molecular formula C21H19NO B14272978 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol CAS No. 138119-05-8](/img/structure/B14272978.png)
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized using the Borsche-Drechsel cyclization method, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Methylation: The carbazole core is methylated at the 1 and 4 positions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenol Group: The methylated carbazole is then reacted with benzyl chloride in the presence of a base to attach the phenol group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as selective crystallization and high-temperature distillation may be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol has a wide range of scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Employed in the synthesis of conducting polymers and nanodevices due to its high charge carrier mobility and morphological stability.
Mecanismo De Acción
The mechanism of action of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to sequence-specific interactions that result in cell cycle arrest and apoptosis in cancer cells . Additionally, its optoelectronic properties are attributed to the efficient charge transport facilitated by the carbazole core .
Comparación Con Compuestos Similares
Similar Compounds
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Similar to poly(2,7-carbazole) but with different bandgap energies and conjugation lengths.
Polythiophene: Another conducting polymer with excellent optoelectronic properties.
Polyaniline: Known for its electrical conductivity and environmental stability.
Uniqueness
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is unique due to its specific structural modifications, which enhance its optoelectronic properties and biological activity. The presence of the phenol group and the dimethyl substitutions on the carbazole core contribute to its distinct chemical behavior and applications.
Propiedades
Número CAS |
138119-05-8 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-[(1,4-dimethylcarbazol-9-yl)methyl]phenol |
InChI |
InChI=1S/C21H19NO/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)22(21)13-16-6-5-7-17(23)12-16/h3-12,23H,13H2,1-2H3 |
Clave InChI |
VCEZBOFOEPIHQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


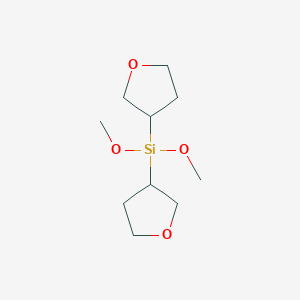
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
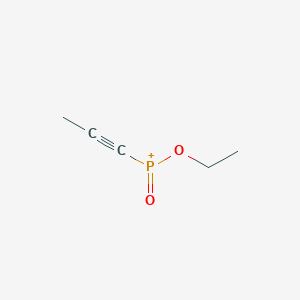


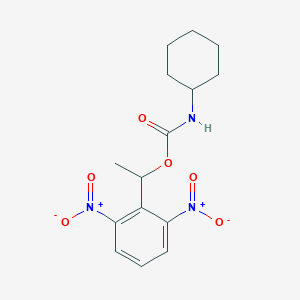
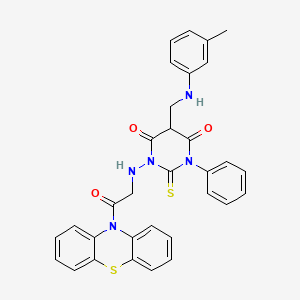
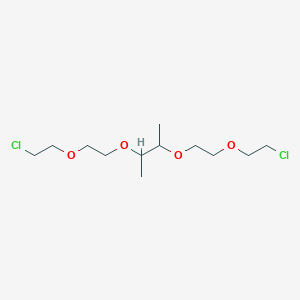
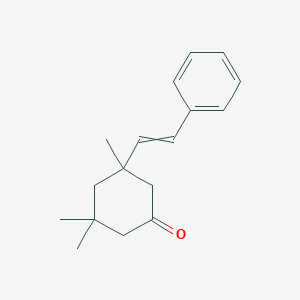
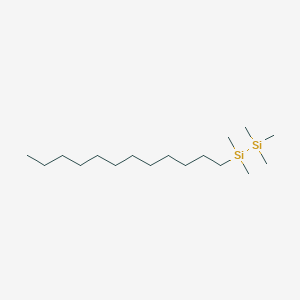
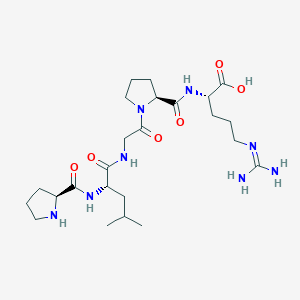
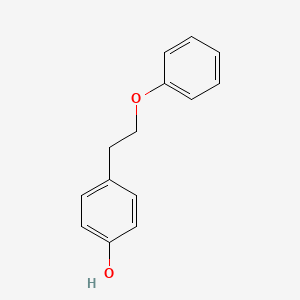
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

